molecular formula C11H10ClNO2 B2721987 methyl 5-chloro-1-methyl-1H-indole-2-carboxylate CAS No. 148356-79-0

methyl 5-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2721987
CAS No.: 148356-79-0
M. Wt: 223.66
InChI Key: YPVSROYNLULNDU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1-methyl-1H-indole-2-carboxylate typically involves the reaction of 5-chloroindole-2-carboxylic acid with methanol in the presence of a suitable catalyst. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid to the corresponding acid chloride, which then reacts with methanol to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 5-fluoro-1H-indole-2-carboxylate
  • Methyl 5-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the indole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

methyl 5-chloro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVSROYNLULNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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